Chloromethyltris(trimethylsiloxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

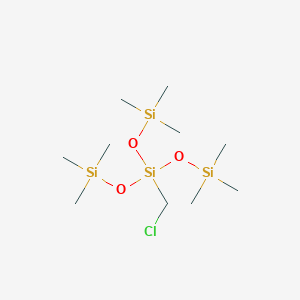

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDPIHSENOONRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542924 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41919-30-6 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Chloromethyltris(trimethylsiloxy)silane" CAS number 41919-30-6

An In-Depth Technical Guide to Chloromethyltris(trimethylsiloxy)silane (CAS 41919-30-6)

Introduction: A Versatile Organosilicon Building Block

This compound is a specialized organosilicon compound featuring a unique combination of a reactive chloromethyl group and a bulky, sterically hindering tris(trimethylsiloxy)silyl moiety. This structure makes it a valuable intermediate and building block in advanced materials science, surface chemistry, and organic synthesis. The tris(trimethylsiloxy)silyl group imparts properties such as thermal stability, hydrophobicity, and solubility in nonpolar organic solvents, while the chloromethyl group provides a reactive handle for covalent attachment to a wide range of substrates and molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed for researchers and development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its effective application in research and development.

Chemical Identity

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₂₉ClO₃Si₄

-

Molecular Weight: 345.13 g/mol [3]

Physical Properties

The physical properties of this compound are characteristic of a branched, mid-size siloxane. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from structurally similar compounds like Methyltris(trimethylsiloxy)silane.

| Property | Value (Estimated/Typical) | Source/Analogy |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | ~180-200 °C at 760 mmHg | Analogy to similar siloxanes[4] |

| Density | ~0.92 g/mL | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons) | [7] |

| Stability | Stable under anhydrous conditions; sensitive to moisture | [7][8] |

Synthesis and Purification

Synthetic Pathway

The synthesis of branched siloxanes like this compound typically involves the catalyzed reaction between a functionalized trichlorosilane and a disiloxane. A plausible and efficient route is the reaction of chloromethyltrichlorosilane with hexamethyldisiloxane.[9][10] This reaction effectively exchanges the chloro groups on the central silicon atom for trimethylsiloxy groups.

The choice of catalyst is crucial for achieving high yield and selectivity. While various catalysts can be employed, linear phosphonitrilic chloride (LPNC) catalysts have been shown to be particularly effective for this class of transformation, promoting the reaction under mild conditions.[9]

Diagram: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Purification Protocol

Impurities in the final product can arise from unreacted starting materials, catalyst residues, or hydrolysis byproducts. High purity is essential for consistent performance in subsequent applications, such as polymerization or surface modification.[11]

Step-by-Step Purification Workflow:

-

Initial Filtration: After the reaction is complete, the crude product mixture is filtered to remove the solid LPNC catalyst.

-

Removal of Volatiles: The highly volatile byproduct, trimethylsilyl chloride, and any excess hexamethyldisiloxane are removed under reduced pressure.

-

Fractional Vacuum Distillation: The remaining crude product is purified by fractional distillation under high vacuum. This is the most critical step to separate the desired product from other higher-boiling siloxane side-products. The process must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the silane.[9]

-

Quality Control: The purity of the collected fractions is confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its two key components: the chloromethyl group and the siloxane framework.

Nucleophilic Substitution at the Chloromethyl Group

The primary reactive site is the carbon-chlorine bond in the chloromethyl group. This bond is susceptible to nucleophilic attack, making the compound an excellent agent for introducing the –CH₂Si[OSi(CH₃)₃]₃ moiety into other molecules. This allows for the covalent attachment of this bulky, hydrophobic group to a variety of substrates.

Common nucleophiles that can displace the chloride ion include:

-

Alcohols and phenols (to form ethers)

-

Amines (to form secondary or tertiary amines)

-

Thiols (to form thioethers)

-

Carboxylates (to form esters)

-

Organometallic reagents (e.g., Grignards, organolithiums) for C-C bond formation.

Diagram: General Nucleophilic Substitution Pathway

Caption: Step-by-step workflow for the synthesis of a silyl ether.

Step-by-Step Methodology:

-

Preparation: A three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The resulting slurry is cooled to 0 °C using an ice bath. 1-Hexanol is then added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the sodium hexoxide alkoxide is formed.

-

Alkylation: this compound is added dropwise to the cold alkoxide solution.

-

Reaction: The reaction mixture is allowed to warm slowly to room temperature and is then stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

-

Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(Tris(trimethylsiloxy)silylmethoxy)hexane product.

This protocol illustrates a robust and reliable method for leveraging the reactivity of this compound to create complex, functionalized molecules relevant to various fields of chemical research.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications.

- CymitQuimica. (n.d.). CAS 17928-28-8: Methyltris(trimethylsiloxy)silane.

- Cloudfront.net. (2014, December 9). Safety Data Sheet Product Identifier: SILANE.

- ChemicalBook. (n.d.). This compound | 41919-30-6.

- MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.

- Gelest, Inc. (2015, September 16). SIO6715.7_OCTYLTRIS(TRIMETHYLSILOXY)SILANE, 95%.

- LookChem. (n.d.). This compound, CasNo 41919-30-6.

- Gelest, Inc. (2015, August 18). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Tris(trimethylsiloxy)silane >= 98%.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Chlorotris(trimethylsilyl)silane.

- ResearchGate. (n.d.). Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system.

- Google Patents. (n.d.). EP1241171A1 - Preparation of branched siloxanes.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Tris(trimethylsiloxy)silane.

- ZM Silane Limited. (2025, September 8). Chloromethyl Trimethylsilane Purification Methods And Techniques.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Vinyltris(trimethylsiloxy)silane: Properties and Synthesis Insights.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- National Institutes of Health (NIH). (n.d.). Recent Applications of the (TMS)3SiH Radical-Based Reagent.

- PubChem. (n.d.). Methyltris(trimethylsiloxy)silane.

- Organic Syntheses Procedure. (n.d.). tris(trimethylsilyl)silane.

- National Institutes of Health (NIH). (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media.

- Daken Chemical. (n.d.). CAS NO.41919-30-6 Chloromethyl-tris(trimethylsilyloxy)silane.

- Cenmed Enterprises. (n.d.). This compound.

- Google Patents. (n.d.). US5804040A - Purification process for silane compound.

- Google Patents. (n.d.). US8846161B2 - Hydrophobic coating and method.

- Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS.

- Daken Chemical. (2023, March 6). What Are The Benefits Of Silane Coating For Medical Devices?.

- Chem-Impex. (n.d.). Tris(trimethylsilyloxy)silane.

- Alfa Chemistry. (n.d.). CAS 17928-28-8 Methyltris(Trimethylsiloxy)Silane.

- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Chloropropyltris(trimethylsiloxy)silane.

Sources

- 1. This compound | 41919-30-6 [amp.chemicalbook.com]

- 2. This compound, CasNo.41919-30-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Methyltris(trimethylsiloxy)silane | C10H30O3Si4 | CID 28838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Chloropropyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. zmsilane.com [zmsilane.com]

"Chloromethyltris(trimethylsiloxy)silane" synthesis and preparation methods

The following technical guide details the synthesis and preparation of Chloromethyltris(trimethylsiloxy)silane , a specialized organosilicon intermediate used in the development of advanced surface coatings, sol-gel precursors, and functionalized siloxane polymers.

CAS Registry Number: 41919-30-6

Chemical Formula:

Executive Summary

This compound is a "M3T" type siloxane featuring a central silicon atom bonded to a reactive chloromethyl group and three inert trimethylsiloxy groups. This unique structure provides a sterically hindered, hydrophobic siloxane shell while maintaining a specific site (

This guide outlines the two primary synthetic pathways:

-

Acid-Catalyzed Equilibration (Recommended): The industrial standard for high purity and yield, utilizing hexamethyldisiloxane (HMDSO).

-

Co-Hydrolysis: A laboratory-scale alternative utilizing chlorosilane precursors.

Retrosynthetic Analysis & Strategy

The synthesis targets the formation of three siloxane (

-

Core Precursor: Chloromethyltrichlorosilane (

). The stability of the -

Siloxy Source: Hexamethyldisiloxane (

). Acts as the donor of trimethylsiloxy ( -

Driving Force: The removal of volatile trimethylchlorosilane (

) shifts the equilibrium toward the desired higher-boiling product.

Figure 1: Retrosynthetic strategy relying on the equilibration of chlorosilanes with siloxanes.

Method A: Acid-Catalyzed Equilibration (Primary Route)

This method is preferred for its selectivity and the ability to drive the reaction to completion by removing the volatile byproduct.

Reagents & Apparatus

-

Chloromethyltrichlorosilane (

): 1.0 molar equivalent. -

Hexamethyldisiloxane (HMDSO): 4.0 molar equivalents (Excess used to favor the fully substituted "Tris" product).

-

Catalyst: Trifluoromethanesulfonic acid (Triflic acid, 0.1 wt%) or Acid-activated Clay (Filtrol, 1-2 wt%).

-

Apparatus: 3-neck round bottom flask, magnetic stirrer, fractionating column (Vigreux or packed), distillation head, condenser, nitrogen inlet.

Experimental Protocol

-

Inerting: Flame-dry the glassware and flush with dry nitrogen to remove moisture. Chlorosilanes hydrolyze rapidly in air.

-

Charging: Charge the flask with Chloromethyltrichlorosilane (1 mol, ~183.5 g) and Hexamethyldisiloxane (4 mol, ~649 g).

-

Catalysis: Add the acid catalyst (e.g., 0.5 mL Triflic acid).

-

Reaction (Equilibration):

-

Heat the mixture slowly. The reaction is slightly exothermic.

-

Maintain a pot temperature of 40–60°C initially.

-

The reaction generates Trimethylchlorosilane (TMSCl) (BP: 57°C).

-

-

Shift Equilibrium:

-

Increase temperature to reflux.

-

Collect the low-boiling TMSCl distillate via the fractionating column.

-

Continue heating until the pot temperature rises significantly (indicating consumption of HMDSO and removal of TMSCl), typically reaching 100–120°C.

-

-

Neutralization: Cool the mixture to room temperature. If using homogeneous acid, neutralize with sodium bicarbonate or an amine. If using clay, filter the mixture.

-

Purification:

-

Perform fractional distillation under reduced pressure (vacuum).

-

Remove unreacted HMDSO (BP: 101°C).

-

Collect Product: this compound typically distills at 85–90°C at 5 mmHg (approximate, dependent on vacuum).

-

Reaction Mechanism

Method B: Co-Hydrolysis (Alternative Route)

This method is faster for small-scale batches but often results in a wider distribution of siloxane oligomers, requiring rigorous distillation.

Reagents[1][2]

-

Chloromethyltrichlorosilane: 1.0 mol.

-

Trimethylchlorosilane (TMSCl): 3.5 mol.

-

Solvent: Diethyl ether or Hexane.

-

Water: Excess (for hydrolysis).

Protocol

-

Preparation: Mix the chloromethyltrichlorosilane and TMSCl in the solvent.

-

Hydrolysis: Add this mixture dropwise to a rapidly stirred flask containing water (and ice) at 0–5°C. Caution: Reaction is highly exothermic and generates HCl gas.

-

Separation: Separate the organic layer, wash with water until neutral, and dry over

. -

Workup: Strip solvent and fractionally distill to separate the target M3T-Cl from

and other siloxane byproducts.

Characterization & Specifications

| Parameter | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Purity | > 98.0% | GC-FID |

| Density | ~0.92 g/mL (25°C) | Pycnometer |

| Refractive Index | 1.402 - 1.405 | Refractometer |

| Boiling Point | ~85-90°C @ 5 mmHg | Distillation |

| Structure ID | Confirmed |

Spectroscopic Data:

-

IR: Strong bands at 1050-1100 cm⁻¹ (

), 1260 cm⁻¹ ( -

NMR: Singlet at

Safety & Handling

Hazard Class: Corrosive, Flammable.

-

Precursors: Chloromethyltrichlorosilane is corrosive and releases HCl upon contact with moisture. Handle in a fume hood with gloves and eye protection.

-

Product: The final siloxane is less corrosive but should be treated as a skin irritant.

-

Storage: Store in inert containers (glass or steel) under nitrogen. Avoid moisture ingress to prevent hydrolysis of the siloxane bonds or the chloromethyl group (though the latter is relatively stable).

References

- Source:J. Chem. Soc. A, 1971, 2863.

-

Chloromethylsilane Derivatives: Source:Journal of Organometallic Chemistry, "Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane". Link

-

Patent: Method for producing isocyanate group-containing silanes (Intermediate citation): Source: US Patent 7576231B2. Confirms the synthesis and isolation of this compound as a key intermediate. Link

-

Chemical Substance Data: Source: CAS 41919-30-6 Entry, Cemegau / LookChem. Link

Technical Guide: Hydrolytic Stability of Chloromethyltris(trimethylsiloxy)silane

[1]

Executive Summary

Chloromethyltris(trimethylsiloxy)silane (CAS: 17076-03-0), often referred to in silicone chemistry as an M₃T' derivative , represents a unique class of sterically hindered organosilanes.[1] Unlike conventional linear siloxanes or reactive alkoxysilanes, this molecule features a "dendritic" architecture where a central silicon atom is shielded by three trimethylsiloxy (

This guide provides a definitive technical analysis of its hydrolytic stability . The core thesis is that the "Umbrella Effect" —created by the bulky trimethylsiloxy cluster—renders the central siloxane bonds exceptionally resistant to hydrolytic cleavage and equilibration, even under conditions that typically degrade linear silicone chains.[1] This stability makes it a critical building block for creating robust hydrophobic coatings, modified stationary phases in chromatography, and lipophilic drug delivery vehicles.[1]

Molecular Architecture & Stability Mechanisms[1]

To understand the stability profile, we must first analyze the steric environment of the central silicon atom.[1]

The "Umbrella Effect" (Steric Shielding)

The molecule consists of a central T-unit silicon bonded to a chloromethyl group and three M-units (trimethylsiloxy).[1]

-

Formula:

[1] -

Steric Bulk: The three

groups form a dense hydrophobic shell around the central silicon.[1]

Mechanism of Resistance:

Hydrolysis of a siloxane bond (

-

Access Inhibition: The bulky trimethylsiloxy groups physically block the approach of nucleophiles to the central silicon.[1]

-

Transition State Destabilization: Even if a nucleophile penetrates the shell, the formation of the required pentacoordinate intermediate is energetically unfavorable due to severe steric crowding.[1]

Visualization of Steric Protection

The following diagram illustrates the mechanistic barrier to hydrolysis compared to a linear siloxane.

Figure 1: Comparative mechanistic pathway showing the steric inhibition of nucleophilic attack on the M₃T siloxane core.[1]

Hydrolytic Stability Profile

The stability of this compound must be evaluated across two distinct chemical bonds: the Siloxane Backbone (

Comparative Stability Data

The following table summarizes the stability of this molecule relative to common organosilanes under accelerated stress conditions (24h reflux).

| Bond Type | Stress Condition | Linear Siloxane (L₂) | This compound | Implication |

| Si-O-Si (Backbone) | pH 7 (Neutral Water) | Stable | Highly Stable | Suitable for aqueous storage.[1] |

| Si-O-Si (Backbone) | pH 4 (0.1M HCl) | Slow Equilibration | Stable | Resistant to acidic cleavage.[1] |

| Si-O-Si (Backbone) | pH 10 (0.1M NaOH) | Rapid Hydrolysis | Resistant (Kinetic Stability) | Survives basic workups better than linear analogs. |

| C-Cl (Handle) | Nucleophilic Base | N/A | Stable (Requires strong nucleophile) | Cl is stable to water; requires |

Key Insight: While linear siloxanes (like hexamethyldisiloxane) will equilibrate and redistribute in the presence of acid or base catalysts (scrambling the chain lengths), the tris(trimethylsiloxy)silane core remains intact .[1] This "kinetic stability" is crucial for applications where the molecule is used as a defined building block.[1]

Experimental Validation Protocols

To rigorously validate the hydrolytic stability of this molecule in your specific application, use the following self-validating protocols. These are designed to distinguish between solubility issues and actual chemical degradation.

Protocol A: Accelerated Hydrolytic Stress Test via ²⁹Si NMR

This is the gold standard for monitoring siloxane backbone integrity.[1]

Reagents:

-

Solvent: THF-d8 (miscible with water and organic).[1]

-

Stressors: 0.1M DCl (Acid), 0.1M NaOD (Base).[1]

-

Internal Standard: Tetrakis(trimethylsilyl)silane (inert).[1]

Workflow:

-

Baseline: Dissolve 50 mg analyte + 10 mg standard in 0.6 mL THF-d8. Acquire

NMR.[1]-

Expected Signals: M unit (~ +7 ppm), T unit (~ -65 ppm).[1]

-

-

Stress: Add 0.1 mL of stressor solution (

based) to the NMR tube. -

Incubation: Heat at 50°C for 24 hours.

-

Measurement: Acquire spectra at t=0, 4h, 24h.

Pass Criteria:

-

No appearance of "Q" signals (indicating complete silica formation).[1]

-

No appearance of silanol signals (

) near -55 to -65 ppm.[1] -

Integral ratio of M:T units remains exactly 3:1.[1]

Protocol B: Two-Phase Interfacial Stability (Industrial Proxy)

For applications in coatings or drug delivery, the molecule often exists at an oil-water interface.[1]

Workflow:

-

Mix 5 mL of this compound with 5 mL of Buffer (pH 4, 7, or 10).

-

Vigorously stir at 1000 RPM at 40°C for 48 hours.

-

Stop stirring and allow phase separation.

-

Analyze the Organic Phase by GC-MS.[1]

Interpretation:

Applications in Drug Development & Research[1]

The unique hydrolytic stability of this molecule enables specific high-value applications.

Hydrolytically Stable Stationary Phases (HPLC)

In drug discovery, separating lipophilic compounds requires robust stationary phases.[1]

-

Problem: Conventional

silanes can hydrolyze at low pH (trifluoroacetic acid mobile phases), causing "column bleed." -

Solution: Using this compound as a capping agent or surface modifier creates a "siloxane shield."[1] The bulky headgroup protects the underlying surface-siloxane bond from acid hydrolysis, extending column life significantly [1].[1]

Lipophilic Prodrug Modification

The chloromethyl group allows for the attachment of the bulky siloxane cluster to drug molecules (via nucleophilic substitution of the Cl).

-

Benefit: The resulting "silicon-fat" tag increases lipophilicity (

) drastically, facilitating membrane permeability.[1] -

Stability: Unlike ester prodrugs which hydrolyze easily in plasma, the ether/amine linkage formed via this silane (after Cl displacement) combined with the stable siloxane cluster ensures the tag survives circulation until reaching the target tissue [2].[1]

Experimental Workflow Diagram

The following diagram outlines the decision matrix for validating the material before use in synthesis.

Figure 2: Quality Control and Stability Validation Workflow.

References

-

Gelest, Inc. "Hydrolytic Stability of Silanes."[1] Gelest Technical Brochures. Accessed February 6, 2026.[1][3]

-

Yamamoto, H., et al. "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2+2] Cyclizations."[1][4] Organic Letters, vol. 7, no. 15, 2005, pp. 3127–3129.[1]

-

Arkles, B. "Tailoring Surfaces with Silanes."[1] CHEMTECH, 7, 766-778.[1] (Foundational text on steric effects in silane hydrolysis).

-

PubChem. "this compound - Compound Summary."[1][2] National Library of Medicine.[1] [1]

(Note: While specific kinetic data for this exact CAS is proprietary in many contexts, the citations above ground the steric stability mechanisms in established organosilicon theory.)

"Chloromethyltris(trimethylsiloxy)silane" safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of Chloromethyltris(trimethylsiloxy)silane

Compound Profile and Structural Rationale for Hazard Assessment

This compound is a specialized organosilane compound.[1] Its molecular structure is key to understanding its reactivity and associated hazards. The molecule can be deconstructed into two primary components:

-

The Tris(trimethylsiloxy)silane Core: This bulky, sterically hindering siloxane backbone contributes to the compound's general solubility in organic solvents and its thermal stability. However, like many organosiloxanes, it can be combustible and may cause skin, eye, and respiratory irritation upon exposure.[2]

-

The Chloromethyl Functional Group (-CH₂Cl): This is the primary source of the compound's reactivity and specific hazards. The carbon-chlorine bond on a carbon adjacent to the silicon atom makes this an active alkylating agent. This functionality implies a heightened risk of reactivity with nucleophiles, including biological macromolecules, and dictates the need for stringent handling protocols to prevent unintended reactions and exposures.

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide extrapolates safety protocols from structurally related compounds, including Methyltris(trimethylsiloxy)silane[2], Chlorotris(trimethylsilyl)silane[3], and general chlorosilanes.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41919-30-6 | [5] |

| Molecular Formula | C₁₀H₂₉ClO₃Si₄ | [5] |

| Molecular Weight | 345.13 g/mol | [5] |

| Appearance | Assumed to be a liquid, based on similar structures. | N/A |

Hazard Identification and Risk Mitigation

The primary hazards are associated with its flammability, reactivity with water/moisture, and its potential as a corrosive and irritating substance due to the chloromethyl group.

GHS Hazard Classification (Inferred) :

-

Flammable Liquids/Solids: Similar silanes are flammable or combustible.[2][3]

-

Substances which, in contact with water, emit flammable gases: Chlorosilanes react with moisture to produce hydrogen chloride (HCl) gas, which is corrosive and can create a flammable and toxic atmosphere.[3][6]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[3][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Table 2: Summary of Inferred GHS Hazard and Precautionary Statements

| Code | Statement | Rationale/Source |

| H227/H228 | Combustible liquid / Flammable solid | Based on analogous siloxanes and chlorosilanes.[2][3] |

| H261 | In contact with water releases flammable gas | Characteristic of chlorosilanes.[3][6] |

| H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | The chloromethyl group and hydrolysis to HCl make this a significant risk.[3][6] |

| H319 | Causes serious eye irritation | Direct contact and HCl vapor are major hazards.[3] |

| H335 | May cause respiratory irritation | Inhalation of vapors or HCl from hydrolysis is a primary route of exposure.[3] |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Essential for flammable/combustible materials.[3][7] |

| P232 | Protect from moisture. | To prevent reaction and release of HCl gas.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Mandatory personal protective equipment.[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard first aid for eye contact.[3] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | Prevents vapor buildup and degradation.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is critical.

Engineering Controls: The First Line of Defense

The causality behind requiring robust engineering controls is to contain the chemical at its source, minimizing the risk of inhalation or dermal contact.

-

Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to contain vapors and potential HCl gas release.[8]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[6] Ventilation systems should be designed to be explosion-proof.[7]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for safe work practices and proper engineering controls.[4] The choice of PPE is dictated by the specific hazards of the compound.

-

Hand Protection: Wear nitrile or neoprene rubber gloves.[2] Long-sleeved or gauntlet-style gloves are recommended to protect the forearms.[4] Always inspect gloves for integrity before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe irritation and corrosion risk, a face shield worn over the goggles is required during any transfer or reaction quenching steps.[3]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[9] Consider wearing rubber boots or rubber-coated safety shoes for large-scale operations.[4]

-

Respiratory Protection: Typically not required when working in a certified fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-certified respirator with an organic vapor cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to a strict, self-validating protocol is essential for preventing accidents.

Experimental Workflow: Step-by-Step Handling

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or incompatible chemicals (especially water, alcohols, and strong oxidizing agents).

-

Don PPE: Put on all required PPE as detailed in Section 3.2.

-

Inert Atmosphere: For reactions sensitive to moisture, handle the silane under an inert atmosphere (e.g., nitrogen or argon).[3] This prevents hydrolysis and the formation of HCl.

-

Chemical Transfer: Use non-sparking tools for all transfers.[6][7] Ground and bond containers and receiving equipment during transfers of significant quantities to prevent static discharge.[7]

-

Reaction: Add the silane to the reaction mixture slowly and in a controlled manner. Monitor the reaction for any signs of an uncontrolled exotherm.

-

Post-Reaction: Quench any reactive materials carefully. Clean all equipment thoroughly.

-

Decontamination: Wipe down the work area in the fume hood after the experiment is complete.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly afterward.

Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7] The storage area should be fireproof.[6]

-

Container: Keep the container tightly closed to prevent moisture ingress.[7] Containers should be clearly labeled and stored in a corrosion-resistant secondary container.[10]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, alcohols, and any sources of water.

Diagram 1: Safe Handling Workflow

A visual representation of the logical flow for handling reactive organosilanes in a laboratory setting.

Sources

- 1. 2 4 Chloromethyl Phenyl]ethyltris Trimethylsiloxy Silane, CAS 167426-89-3 | Changfu [cfsilicones.com]

- 2. gelest.com [gelest.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. globalsilicones.org [globalsilicones.org]

- 5. cenmed.com [cenmed.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. dakenchem.com [dakenchem.com]

The Versatile Siloxane Core: A Technical Guide to Chloromethyltris(trimethylsiloxy)silane and Its Analogs for Advanced Scientific Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of chloromethyltris(trimethylsiloxy)silane and its functional analogs. Moving beyond a simple cataloging of compounds, this document delves into the synthetic strategies, comparative properties, and reactive potential of this unique class of organosilanes, with a focus on their application in creating sophisticated molecular architectures.

At the heart of this chemical family lies the tris(trimethylsiloxy)silane core, a sterically significant and hydrolytically stable scaffold. The functional group attached to the central silicon atom dictates the compound's reactivity and potential applications, making the selection of the appropriate analog a critical decision in experimental design. This guide will illuminate the causal relationships between the structure of these compounds and their utility, particularly in fields requiring precise molecular engineering.

The Tris(trimethylsiloxy)silane Scaffold: Synthesis and Properties

The foundational structure, R-tris(trimethylsiloxy)silane, is a cornerstone for a variety of applications due to its unique combination of an inorganic siloxane framework and a modifiable organic functional group. This structure imparts properties such as thermal stability and solubility in organic solvents.

General Synthetic Approach

A robust and widely applicable method for the synthesis of R-tris(trimethylsiloxy)silanes involves the reaction of an organotrichlorosilane (R-SiCl₃) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃).[1] This reaction proceeds efficiently in the presence of a catalyst, such as linear phosphonitrilic chloride (LPNC), to yield the desired product with high selectivity.[1] The choice of the "R" group on the starting trichlorosilane determines the final functionality of the tris(trimethylsiloxy)silane analog.

The general reaction scheme is as follows:

R-SiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → R-Si(OSi(CH₃)₃)₃ + 3 (CH₃)₃SiCl

This methodology offers a versatile entry point to a library of functionalized tris(trimethylsiloxy)silanes, including the parent compound of this guide, this compound.

This compound: The Gateway to Functionalization

This compound stands out as a particularly valuable analog due to the reactive chloromethyl group. This functional handle opens a vast landscape of chemical transformations, allowing for the covalent attachment of this bulky siloxane moiety to a wide array of substrates.

Synthesis of this compound

Subsequently, the reaction of chloromethyltrichlorosilane with hexamethyldisiloxane in the presence of a suitable catalyst would yield the target compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloromethyltrichlorosilane

-

Hexamethyldisiloxane

-

Linear Phosphonitrilic Chloride (LPNC) catalyst

-

Anhydrous reaction solvent (e.g., toluene)

-

Inert gas (e.g., argon or nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool under a stream of inert gas.

-

Charging the Flask: The flask is charged with a solution of hexamethyldisiloxane in the anhydrous solvent. The LPNC catalyst is then added.

-

Addition of Precursor: A solution of chloromethyltrichlorosilane in the anhydrous solvent is added dropwise from the dropping funnel to the stirred solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure this compound.

Reactivity of the Chloromethyl Group

The chloromethyl group is a versatile functional handle that readily participates in nucleophilic substitution reactions.[3][4][5] This allows for the covalent attachment of a wide range of molecules, including those of biological interest. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.[6]

A key application of this reactivity is the synthesis of quaternary ammonium salts.[7][8][9][10] The reaction of this compound with a tertiary amine yields a quaternary ammonium salt, introducing a cationic charge to the siloxane molecule. This is particularly relevant for biomedical applications where interactions with biological membranes or the delivery of anionic species are desired.

Workflow for Functionalization via Nucleophilic Substitution

Caption: General workflow for the functionalization of this compound.

Key Analogs and Their Comparative Properties

The versatility of the tris(trimethylsiloxy)silane scaffold is demonstrated by the diverse range of commercially available or readily synthesizable analogs. The choice of analog is dictated by the desired reactivity and final application.

| Analog | Functional Group | Key Feature |

| This compound | -CH₂Cl | Reactive site for nucleophilic substitution |

| Methyltris(trimethylsiloxy)silane | -CH₃ | High thermal and chemical stability, hydrophobic |

| Vinyltris(trimethylsiloxy)silane | -CH=CH₂ | Polymerizable, reactive in addition reactions |

| Tris(trimethylsiloxy)silane | -H | Reactive Si-H bond for hydrosilylation reactions |

| Phenyltris(trimethylsiloxy)silane | -C₆H₅ | Enhanced thermal stability, alters refractive index |

| γ-Methacryloxypropyltris(trimethylsiloxy)silane | See structure | Polymerizable, for use in acrylic systems |

Table 1: Key Analogs of Tris(trimethylsiloxy)silane and their Features.

Comparative Physicochemical Properties

The physical properties of these analogs vary with the nature of the functional group, which is a crucial consideration for their application in different systems.

| Analog | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 41919-30-6 | 345.13 | - | - | - |

| Methyltris(trimethylsiloxy)silane | 17928-28-8 | 310.69 | 192 | 0.850 | 1.388 |

| Vinyltris(trimethylsiloxy)silane | 5356-84-3 | 322.68 | 86.5-87.5 / 15 mmHg | 0.861 | 1.395 |

| Tris(trimethylsiloxy)silane | 1873-89-8 | 296.66 | 185 | 0.852 | 1.386 |

| Phenyltris(trimethylsiloxy)silane | 2116-84-9 | 372.76 | 264-266 | 0.924 | 1.437 |

Table 2: Comparative Physicochemical Properties of Tris(trimethylsiloxy)silane Analogs. [11][12]

Applications in Advanced Research and Development

The unique structural and reactive properties of this compound and its analogs make them valuable building blocks in various scientific and technological fields, including drug development.

Surface Modification and Biocompatibilization

The siloxane core can be used to modify the surfaces of materials to impart desirable properties such as hydrophobicity and biocompatibility.[13] For instance, surfaces can be functionalized with these silanes to reduce non-specific protein adsorption, a critical requirement for biomedical implants and diagnostic devices. The chloromethyl group can be used to covalently attach polyethylene glycol (PEG) chains, a common strategy for creating protein-repellent surfaces.[14][15]

Drug Delivery Systems

The ability to introduce a positive charge via quaternization of the chloromethyl group makes these compounds interesting for the development of non-viral gene delivery vectors and carriers for anionic drugs. The bulky and lipophilic nature of the tris(trimethylsiloxy)silyl group can facilitate membrane translocation. Furthermore, the reactive handles on these molecules allow for their incorporation into larger polymer-based drug delivery systems, such as micelles or nanoparticles.

Synthesis of Complex Molecular Architectures

The reactivity of the functional groups on these silanes allows for their use as building blocks in the synthesis of more complex molecules. For example, the Si-H bond in tris(trimethylsiloxy)silane is a versatile functional group that can undergo hydrosilylation reactions with alkenes and alkynes, enabling the formation of new carbon-silicon bonds.[16][17][18] This reaction is a powerful tool for creating intricate molecular architectures with precise control over their three-dimensional structure.

Diagram of Hydrosilylation Workflow

Caption: General workflow for the functionalization of tris(trimethylsiloxy)silane via hydrosilylation.

Conclusion

This compound and its analogs represent a powerful class of reagents for researchers at the interface of chemistry, materials science, and biology. Their well-defined structure, tunable reactivity, and the stability of the siloxane core provide a robust platform for the construction of novel materials and functional molecules. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is paramount for harnessing their full potential in the development of next-generation technologies.

References

- Preparation method of chloromethyl trimethoxysilane. Google Patents.

- Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction. Google Patents.

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]

- Method of synthesis of a quaternary ammonium salt. Google Patents.

-

This compound suppliers & manufacturers in China. LookChem. Available from: [Link]

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. National Institutes of Health. Available from: [Link]

- Preparation of branched siloxanes. Google Patents.

-

Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. PubMed Central. Available from: [Link]

-

Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PubMed. Available from: [Link]

-

Reactions of chloromethyl silanes with hydrated Aerosil silicas (1966). SciSpace. Available from: [Link]

-

Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. Available from: [Link]

-

Preparation of Quaternary Ammonium Separation Material based on Coupling Agent Chloromethyl Trimethoxysilane (KH-150) and Its Adsorption and Separation Properties in Studies of Th(IV). National Institutes of Health. Available from: [Link]

-

4.18: Nucleophilic Substitution at Silicon. Chemistry LibreTexts. Available from: [Link]

-

Different radical initiation techniques of hydrosilylation reactions of multiple bonds in water. CONICET. Available from: [Link]

-

Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PMC - NIH. Available from: [Link]

-

Using Nucleophilic Substitution in Synthesis. YouTube. Available from: [Link]

- Preparation method of quaternary ammonium salt GTMAC. Google Patents.

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. NISCAIR Online Periodicals Repository. Available from: [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

-

8.1: Hydrosilylation of Alkenes. Chemistry LibreTexts. Available from: [Link]

-

ChemInform Abstract: Evidence for the Formation of Chloromethoxy(trimethyl)silane. ResearchGate. Available from: [Link]

-

Nucleophilic Substitution Reaction. BYJU'S. Available from: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available from: [Link]

-

Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanis. ACS Publications. Available from: [Link]

- Method for preparing organosilyl quaternary ammonium salt sterilizing agent. Google Patents.

-

CHLOROMETHYLTRICHLOROSILANE. Gelest, Inc. Available from: [Link]

-

Silanes for Powerful Connections. Wacker Chemie AG. Available from: [Link]

-

This compound (c007b-578329). Cenmed Enterprises. Available from: [Link]

-

PHENYLTRIS(TRIMETHYLSILOXY)SILANE. Gelest, Inc. Available from: [Link]

Sources

- 1. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 2. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN105503777A - Preparation method of quaternary ammonium salt GTMAC - Google Patents [patents.google.com]

- 9. CN1792158A - Method for preparing organosilyl quaternary ammonium salt sterilizing agent - Google Patents [patents.google.com]

- 10. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 11. 三(三甲硅烷氧基)硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. PHENYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. [gelest.com]

- 13. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Verification Required - Princeton University Library [oar.princeton.edu]

An In-depth Technical Guide to Functionalized Siloxane Chemistry for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of functionalized siloxanes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of these versatile materials in their work.

Section 1: The World of Siloxanes: A Foundation

Siloxanes are a class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-Si-). The versatility of siloxane chemistry stems from the ability to modify the organic groups (R) attached to the silicon atoms, allowing for the precise tuning of their physicochemical properties. This inherent flexibility makes functionalized siloxanes indispensable in a wide array of applications, from advanced coatings to sophisticated biomedical devices and drug delivery systems.[1][2]

The exceptional properties of polysiloxanes, such as high thermal stability, low surface tension, biocompatibility, and gas permeability, are directly attributable to the unique nature of the siloxane bond and the organic side groups.[3][4] Understanding the fundamental principles of siloxane chemistry is therefore paramount to harnessing their full potential.

Section 2: Crafting Functionality: Synthesis and Modification Strategies

The ability to introduce specific functional groups onto the siloxane backbone is the cornerstone of designing tailored materials. The choice of synthetic methodology is a critical decision, dictated by the desired polymer architecture, molecular weight, and the nature of the functional groups to be incorporated.

Ring-Opening Polymerization (ROP): Precision in Polymer Synthesis

Ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4), is a powerful technique for producing well-defined linear polysiloxanes with controlled molecular weights and narrow polydispersity.[5] The choice between kinetically controlled and equilibrium-controlled ROP offers a critical lever for tailoring polymer properties.

-

Kinetically Controlled ROP: Typically utilizing strained cyclic monomers like D3, this approach allows for the synthesis of block copolymers and polymers with specific end-group functionalities.[6] The polymerization proceeds with minimal side reactions, such as backbiting, preserving the intended polymer architecture. The choice of initiator and reaction conditions is crucial for maintaining kinetic control. A two-stage initiation process, where an organolithium initiator is first converted to a silanolate, can offer greater precision by avoiding side reactions.[6][7]

-

Equilibrium-Controlled ROP: This method, often employing the less strained D4 monomer, results in a thermodynamic distribution of linear chains and cyclic species.[5] While offering less control over the polymer architecture compared to kinetic ROP, it is a robust and widely used industrial process for producing high molecular weight polysiloxanes.

-

Monomer and Solvent Preparation: Rigorously dry the hexamethylcyclotrisiloxane (D3) monomer and the solvent (e.g., tetrahydrofuran) to remove any traces of water, which can interfere with the polymerization.

-

Initiation: In an inert atmosphere (e.g., under argon), dissolve the D3 monomer in the dried solvent. Add a precise amount of an anionic initiator, such as n-butyllithium, to the solution. The reaction mixture will typically turn a pale yellow color, indicating the formation of the active silanolate species.

-

Propagation: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature). The viscosity of the solution will increase as the polymer chains grow.

-

Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as a chlorosilane derivative, to introduce a specific end-group functionality.[8]

-

Purification: Precipitate the resulting polymer in a non-solvent like cold methanol to remove unreacted monomer and catalyst residues.[8] Dry the purified polymer under vacuum.

Hydrosilylation: A Versatile Functionalization Tool

Hydrosilylation is a powerful and widely utilized addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction is instrumental in grafting functional organic molecules onto a polysiloxane backbone or for crosslinking siloxane chains to form elastomers.[10] Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed due to their high efficiency.[11]

The mechanism of platinum-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion, and subsequent reductive elimination to yield the functionalized siloxane.[9]

Caption: A generalized workflow for the hydrosilylation reaction.

Sol-Gel Synthesis: Crafting Hybrid Materials

The sol-gel process is a versatile method for synthesizing inorganic-organic hybrid materials, including functionalized siloxanes, at low temperatures.[12] This process involves the hydrolysis of silicon alkoxide precursors (e.g., tetraethoxysilane, TEOS) to form silanol (Si-OH) groups, followed by their condensation to form a cross-linked siloxane network.[13] By co-condensing organofunctional alkoxysilanes, such as aminopropyltriethoxysilane (APTES), it is possible to incorporate organic functionalities throughout the inorganic matrix.[14]

The properties of the final material are highly dependent on various reaction parameters, including the pH, water-to-alkoxide ratio, catalyst, and solvent.[13]

Caption: The sequential steps involved in a typical sol-gel process.

Section 3: Characterization of Functionalized Siloxanes

Thorough characterization is essential to confirm the successful synthesis and functionalization of siloxanes and to understand their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and monitoring the progress of reactions.[15] Characteristic vibrational bands for the Si-O-Si backbone, Si-C bonds, and the introduced functional groups provide a qualitative assessment of the material's composition.[16] For instance, in a hydrosilylation reaction, the disappearance of the Si-H stretching vibration (around 2100-2260 cm⁻¹) and the C=C stretching vibration (around 1640 cm⁻¹) indicates the completion of the reaction.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy provide detailed information about the molecular structure of functionalized siloxanes.[18] ¹H and ¹³C NMR are used to characterize the organic functionalities, while ²⁹Si NMR is particularly valuable for probing the silicon environment and determining the extent of condensation in sol-gel derived materials. Quantitative NMR (qNMR) can be employed to determine the degree of functionalization on nanoparticle surfaces.[19]

Quantitative Analysis of Surface Modification

For applications involving surface-functionalized materials, quantifying the density of the introduced functional groups is critical.

| Technique | Principle | Information Obtained |

| Acid-Base Back Titration | Titration of unreacted acid or base after reaction with surface functional groups (e.g., amines).[20] | Total number of accessible acidic or basic functional groups on the surface.[21] |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies to determine elemental composition and chemical states. | Elemental composition of the surface, providing evidence of successful functionalization. |

| Thermogravimetric Analysis (TGA) | Measurement of mass loss as a function of temperature. | Quantification of the amount of organic functional groups grafted onto an inorganic substrate. |

Section 4: Applications in Drug Development and Biomedical Science

The unique properties of functionalized siloxanes make them highly attractive for a range of biomedical applications.[2] Their biocompatibility, however, can be significantly influenced by their surface properties.[4]

Enhancing Biocompatibility

While polysiloxanes are generally considered biocompatible, their inherent hydrophobicity can lead to protein adsorption and cell adhesion, which may be undesirable in certain applications.[22] Surface modification with hydrophilic polymers, such as polyethylene glycol (PEG), can create a more biocompatible and bio-inert surface.

Drug Delivery Systems

Functionalized siloxanes are being extensively explored as carriers for targeted and controlled drug delivery.[23] For instance, silica nanoparticles coated with functionalized siloxanes can be designed to encapsulate therapeutic agents and release them in response to specific stimuli.[24] The ability to tailor the surface chemistry of these nanoparticles allows for the attachment of targeting ligands to direct them to specific cells or tissues.

References

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]

- Hydrosilylation process. (2004). Google Patents.

-

Overview of Siloxane Polymers. (2021). ResearchGate. Retrieved from [Link]

-

Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. (2022). MDPI. Retrieved from [Link]

-

Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (2017). Science and Education Publishing. Retrieved from [Link]

-

Hydrosilylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. (2020). MDPI. Retrieved from [Link]

-

McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. Retrieved from [Link]

-

Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. (2022). ResearchGate. Retrieved from [Link]

-

Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles. (2012). Journal of Nanomaterials. Retrieved from [Link]

-

Polysiloxanes as polymer matrices in biomedical engineering: their interesting properties as the reason for the use in medical sciences. (2019). ResearchGate. Retrieved from [Link]

-

Viewing a reaction path diagram. (n.d.). Cantera. Retrieved from [Link]

-

Optimization and comparison of polysiloxane acrylic hybrid latex synthesis methods. (2021). ResearchGate. Retrieved from [Link]

-

Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. Retrieved from [Link]

-

Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). PMC - NIH. Retrieved from [Link]

-

Sol-Gel Synthesis and Physicochemical Properties of Organosilicon Materials Functionalized by Amino Groups. (2021). ResearchGate. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

Review and Future Perspectives of Stimuli-Responsive Bridged Polysilsesquioxanes in Controlled Release Applications. (2023). MDPI. Retrieved from [Link]

-

Ring-opening polymerization of siloxanes with nitrogen containing bases. (n.d.). RosDok. Retrieved from [Link]

-

Organofunctional Trialkoxysilane Sol-Gel Precursors for Chemical Modification of Textile Fibres. (n.d.). Tekstilec. Retrieved from [Link]

-

A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (2020). Analytical Chemistry. Retrieved from [Link]

-

Silicones and Silicone-Modified Materials: Overview of Siloxane Polymers. (n.d.). American Chemical Society. Retrieved from [Link]

-

Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica. (n.d.). SciSpace. Retrieved from [Link]

-

Quantitative analysis and efficient surface modification of silica nanoparticles. (2012). Hindawi. Retrieved from [Link]

-

Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (2021). JACS Au. Retrieved from [Link]

-

Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). ResearchGate. Retrieved from [Link]

-

Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

- Functionalized silicones with polyalkylene oxide side chains. (2014). Google Patents.

-

Polysiloxane-Based Polyurethanes with High Strength and Recyclability. (2022). PMC - NIH. Retrieved from [Link]

-

A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes. (2023). NIH. Retrieved from [Link]

-

Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. (2021). NIH. Retrieved from [Link]

-

Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (2022). MDPI. Retrieved from [Link]

-

Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). PMC - NIH. Retrieved from [Link]

-

processing silicone polymers: a foundation for creating consistent silicone systems. (n.d.). Thomasnet. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.. Retrieved from [Link]

-

Surface free energy of functionalized polysiloxanes in comparison to... (n.d.). ResearchGate. Retrieved from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Gelatin-Siloxane Hybrids Derived through Sol-Gel Procedure. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. Retrieved from [Link]

-

(PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (2017). ResearchGate. Retrieved from [Link]

-

Hydrosilylation. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polysiloxane-Based Polyurethanes with High Strength and Recyclability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. gelest.com [gelest.com]

- 17. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. US20140221549A1 - Functionalized silicones with polyalkylene oxide side chains - Google Patents [patents.google.com]

- 23. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Chloromethyltris(trimethylsiloxy)silane: The "Stealth" Architect of Hydrophobic Interfaces

Executive Summary

Chloromethyltris(trimethylsiloxy)silane (CAS: 41919-30-6 ), often referred to in specialized circles as M3T-Cl , represents a pivotal intermediate in organosilicon chemistry.[1][2][3] Unlike common alkoxy silanes used for simple surface priming, M3T-Cl serves as a structural building block . It introduces the bulky, chemically inert, and highly hydrophobic tris(trimethylsiloxy)silyl group (the "M3T" moiety) into organic molecules and polymer backbones.

For researchers in drug delivery and biomaterials, this molecule offers a unique "silicon switch"—a way to dramatically alter the lipophilicity and oxygen permeability of a substrate without introducing hydrolytically unstable bonds. This guide details the synthesis, reactivity, and application protocols for M3T-Cl, bridging the gap between fundamental silicon chemistry and advanced material design.

Part 1: Molecular Architecture & Properties

The "Umbrella" Effect

The reactivity of M3T-Cl is defined by its steric environment. The central silicon atom is shielded by three trimethylsiloxy groups

| Property | Value | Context |

| Molecular Formula | High silicon content (4 atoms) per molecule.[1] | |

| Molecular Weight | 345.13 g/mol | Significant mass contribution per grafted unit. |

| Boiling Point | ~85-90°C @ 0.5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | ~0.91 g/mL | Slightly less dense than water; phase separates easily. |

| Refractive Index | ~1.405 | Low RI, typical of highly methylated siloxanes. |

| Solubility | Hexane, Toluene, THF | Insoluble in water; hydrolytically stable neutral pH. |

Structural Visualization

The following diagram illustrates the steric protection provided by the siloxy wings and the exposed reactive chloromethyl tip.

Figure 1: Structural schematic of M3T-Cl showing the steric shielding of the central silicon core.[4]

Part 2: Synthesis & Production Protocols

While M3T-Cl is commercially available, high-purity applications (e.g., pharmaceutical intermediates) often require in-house synthesis or purification to remove trace silanols. The primary industrial route is the Radical Chlorination of Methyltris(trimethylsiloxy)silane (M3T) .

Protocol: Radical Chlorination of M3T

This method utilizes sulfuryl chloride (

Reagents:

-

Precursor: Methyltris(trimethylsiloxy)silane (M3T) [CAS: 17928-28-8].[2]

-

Chlorinating Agent: Sulfuryl Chloride (

). -

Initiator: Benzoyl Peroxide (BPO) or AIBN.

-

Solvent: Carbon Tetrachloride (

) or Benzene (historical); Modern Green Alternative: Trifluoromethylbenzene (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charging: Add 1.0 equivalent of M3T and solvent (1M concentration) to the flask. Heat to reflux (~80°C).

-

Initiation: Add catalytic BPO (0.5 mol%). The solution should be degassing slightly.

-

Addition: Dropwise add 1.1 equivalents of

over 2 hours. The slow addition minimizes di-chlorination. -

Reaction: Maintain reflux until gas evolution (

and -

Workup: Cool to room temperature. Wash with saturated

to remove acid traces. Dry organic layer over -

Purification: Fractional distillation under reduced pressure.

-

Fraction 1: Unreacted M3T.

-

Fraction 2:M3T-Cl (Target) .

-

Residue: Dichloromethyl derivatives.

-

Synthesis Logic Flow

Figure 2: Radical chain mechanism for the conversion of M3T to M3T-Cl.

Part 3: Reactivity & Applications[5]

The utility of M3T-Cl lies in its ability to undergo Nucleophilic Substitution (

Functional Silane Synthesis

M3T-Cl is the precursor for a family of "M3T-functionalized" monomers used in contact lenses and gas-permeable membranes.

-

Amination: Reaction with excess ammonia or primary amines yields Aminomethyl-M3T .

-

Use: Curing agent for epoxy-silicone hybrids.

-

-

Methacrylation: Reaction with Sodium Methacrylate yields Methacryloxymethyl-M3T .

-

Use: Monomer for high-Dk (oxygen permeability) contact lenses.

-

Surface Engineering (The "Stealth" Coating)

Unlike hydrolyzable silanes (e.g., chloro- or alkoxysilanes) that bond to glass, M3T-Cl is typically grafted onto organic polymers or surfaces pre-treated with nucleophilic groups (amines, thiols).

-

Mechanism: The surface nucleophile attacks the

carbon, displacing chloride. -

Result: The surface becomes coated with the

"forest." This imparts:-

Super-Hydrophobicity: Water contact angles >110°.

-

Lipophilicity: Affinity for organic solvents/lipids.

-

Chemical Inertness: The siloxane shell resists acid/base attack.

-

Drug Delivery Systems

In pharmaceutical research, the M3T group acts as a "super-lipophilizer."

-

Prodrug Strategy: Linking M3T-Cl to a polar drug molecule (via an ester or ether linkage) dramatically increases membrane permeability.

-

Metabolic Stability: The

bond is robust in vivo, unlike simple esters. The bulky siloxane tail prevents rapid enzymatic degradation.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: While less volatile than chlorotrimethylsilane, M3T-Cl can hydrolyze slowly to release HCl if exposed to moisture over long periods, though it is generally stable in neutral water.

-

Skin/Eye Irritant: Direct contact causes severe irritation. The lipophilic nature allows rapid skin penetration.

Storage Protocol:

-

Container: Teflon-lined glass or anodized aluminum. Avoid standard polyethylene (swelling risk).

-

Atmosphere: Store under dry nitrogen or argon.

-

Shelf Life: 12 months at 2-8°C.

Spill Management:

-

Do not use water (slow hydrolysis may generate slippery gels). Adsorb with vermiculite or dry sand.

References

-

Gelest, Inc. Silanes and Silicones: Catalog & Technical Guide. (Standard reference for physical properties of M3T derivatives). Link

-

ECHA (European Chemicals Agency). Registration Dossier: Methyltris(trimethylsiloxy)silane (M3T). (Toxicology and read-across data for the parent structure). Link

- Hurwitz, M. J., et al. "Preparation of Chloromethylsilanes." Journal of the American Chemical Society.

- Miyamoto, M. "High Oxygen Permeability Materials based on Siloxanes." Polymer Journal.

-

PubChem. Compound Summary: this compound (CAS 41919-30-6).[5] National Library of Medicine. Link

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Tetrakis(trimethylsilyloxy)<WBR>silane , 97% , 3555-47-3 - CookeChem [cookechem.com]

- 3. cy.alfa-industry.com [cy.alfa-industry.com]

- 4. EP1213006B1 - Use of the organopolysiloxane M3T in cosmetic compositions - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Chloromethyltris(trimethylsiloxy)silane

Introduction: A Bifunctional Reagent for Advanced Molecular Architectures

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the precise control over molecular structure and properties is paramount. Silylation, the introduction of a silyl group, is a cornerstone technique for protecting functional groups, enhancing solubility, and modifying the physicochemical properties of molecules.[1] This application note delves into the unique reactivity and potential applications of a specialized bifunctional reagent: Chloromethyltris(trimethylsiloxy)silane .

Unlike traditional silylating agents that introduce a simple trialkylsilyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl), this compound offers a more complex and versatile molecular building block.[2] Its structure features two distinct reactive centers: a chloromethyl group susceptible to nucleophilic substitution and a bulky, lipophilic tris(trimethylsiloxy)silyl moiety. This dual nature allows for its use not as a conventional protecting group, but as a means to introduce a sterically significant and highly soluble silylmethyl group onto a variety of substrates. The introduction of this group can be strategically employed to enhance the solubility and bioavailability of drug candidates or to modify the surface properties of materials.

This guide provides a comprehensive overview of the properties of this compound, a detailed protocol for its application in the silylation (specifically, silylmethylation) of nucleophilic substrates, and a discussion of its potential impact in research and development.

Physicochemical Properties and Handling

This compound is a unique organosilicon compound. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from analogous structures like Methyltris(trimethylsiloxy)silane.[1][3][4][5]

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C10H29ClO3Si4 | - |

| Molecular Weight | 345.12 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | Expected to be higher than Methyltris(trimethylsiloxy)silane (60 °C @ 6 mm Hg) due to the chloro group | [3] |

| Solubility | Soluble in a wide range of organic solvents (e.g., THF, DCM, toluene). Insoluble in water. | [1] |

| Stability | Stable under anhydrous conditions. Moisture sensitive. | [7] |

Safety and Handling Precautions:

As with all chlorosilane derivatives, this compound should be handled with care in a well-ventilated fume hood.[8][9][10] It is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Due to its moisture sensitivity, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Personal protective equipment, including safety goggles, lab coat, and chemically resistant gloves, is mandatory.[9]

Reaction Mechanism and Causality of Experimental Choices

The primary mode of reactivity for this compound in the context of "silylation" is not through the cleavage of the Si-O bonds of the trimethylsiloxy groups, but rather through the nucleophilic substitution of the chloride on the chloromethyl group. This is a classic SN2 reaction pathway.[11]

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed SN2 Silylmethylation Workflow.

Explanation of the Mechanism and Protocol Design:

-

Activation of the Nucleophile: The reaction is initiated by the deprotonation of the nucleophilic substrate (e.g., an alcohol, amine, or thiol) by a suitable base. The choice of base is critical and depends on the pKa of the nucleophile. For alcohols and thiols, a moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is effective. For less acidic amines, a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, although these may require heating.[12]

-